molecular formula C18H20N2O7 B3051938 L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- CAS No. 37178-31-7

L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-

Cat. No.: B3051938
CAS No.: 37178-31-7
M. Wt: 376.4 g/mol
InChI Key: ZDAAOODSUGKTKK-RYUDHWBXSA-N
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Description

L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid. L-Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins. It plays a crucial role in various biological processes, including the synthesis of neurotransmitters and hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- involves the derivatization of L-Tyrosine. This can be achieved through chemical synthesis or biosynthesis. Chemical synthesis often involves oxidation and hydrolysis reactions using chemical catalysts, while biosynthesis can be carried out through microbial fermentation and enzymatic catalysis .

Industrial Production Methods: Industrial production of L-Tyrosine derivatives typically employs biosynthetic strategies due to their elevated specificity, diversity, and atom economy. Microbial fermentation and enzymatic catalysis are preferred methods, although they require complex separation and purification processes .

Chemical Reactions Analysis

Types of Reactions: L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Requires alkylating agents under basic conditions.

Major Products:

Scientific Research Applications

L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- involves its role as a precursor for neurotransmitters like dopamine, norepinephrine, and epinephrine. It participates in the phosphorylation of proteins, which is crucial for signal transduction processes. The hydroxyl group of tyrosine residues can form ester linkages with phosphate groups, facilitating protein-protein interactions .

Comparison with Similar Compounds

    L-Phenylalanine: Another aromatic amino acid, but lacks the hydroxyl group present in L-Tyrosine.

    L-DOPA: A hydroxylated derivative of L-Tyrosine, used in the treatment of Parkinson’s disease.

    L-Tryptophan: An aromatic amino acid with a different side chain structure.

Uniqueness: L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)- is unique due to its dual hydroxyl groups, which enhance its reactivity and functionality in biochemical processes. This makes it particularly valuable in the study of protein phosphorylation and signal transduction .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7/c19-11(5-9-1-3-13(21)15(23)7-9)17(25)20-12(18(26)27)6-10-2-4-14(22)16(24)8-10/h1-4,7-8,11-12,21-24H,5-6,19H2,(H,20,25)(H,26,27)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAAOODSUGKTKK-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190661
Record name L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37178-31-7
Record name L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037178317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, 3-hydroxy-N-(3-hydroxy-L-tyrosyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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